A Technical Guide to the Physicochemical Properties of (6-Amino-5-methylpyridin-3-yl)methanol
A Technical Guide to the Physicochemical Properties of (6-Amino-5-methylpyridin-3-yl)methanol
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of (6-Amino-5-methylpyridin-3-yl)methanol, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related analogs and established chemical principles to predict its key characteristics. The primary focus is on providing robust, field-proven experimental protocols for determining critical parameters such as aqueous solubility, lipophilicity (LogP), and acid dissociation constants (pKa). This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical methodologies for characterizing novel chemical entities.
Compound Identification and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. (6-Amino-5-methylpyridin-3-yl)methanol belongs to the class of amino alcohols and pyridines.[1] Its structure incorporates a pyridine ring, which is basic, an amino group, which is also basic and a hydrogen bond donor/acceptor, and a primary alcohol (hydroxymethyl group), which is polar and a hydrogen bond donor/acceptor. These functional groups are critical in dictating the molecule's physicochemical behavior.
The table below summarizes the key identifiers for (6-Amino-5-methylpyridin-3-yl)methanol.
| Identifier | Value | Source |
| IUPAC Name | (6-Amino-5-methylpyridin-3-yl)methanol | N/A |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [3] |
| Canonical SMILES | CC1=C(N)N=CC(CO)=C1 | N/A |
| InChIKey | Not directly available; generated from structure | N/A |
| CAS Number | Not directly available in searched literature | N/A |
Note: While a definitive CAS number for this specific isomer was not found in the provided search results, related structures are well-documented.
Predicted Physicochemical Properties
The interplay of the aromatic pyridine core with its polar substituents (amino and hydroxymethyl groups) and the nonpolar methyl group suggests an amphiphilic character.[3] This duality governs its interactions in both aqueous and lipid environments, which is a cornerstone of its pharmacokinetic profile. The following table presents predicted and extrapolated properties based on data from similar compounds.
| Property | Predicted/Estimated Value | Rationale & Commentary |
| Melting Point (°C) | > 120 °C | The unmethylated analog, (6-Aminopyridin-3-yl)methanol, has a melting point of 120 °C.[4] The presence of both amino and hydroxymethyl groups allows for extensive intermolecular hydrogen bonding, likely resulting in a high melting point.[3] |
| Boiling Point (°C) | > 320 °C (Predicted) | The predicted boiling point for the unmethylated analog is 320.2±27.0 °C.[4] The addition of a methyl group would slightly increase the molecular weight and van der Waals forces, but the high boiling point is primarily dictated by hydrogen bonding. |
| Water Solubility | Sparingly to moderately soluble | The parent compound, (6-Aminopyridin-3-yl)methanol, is sparingly soluble in water (0.26 g/L at 25°C).[4] The polar amino and alcohol groups promote aqueous solubility, while the methylpyridine core is hydrophobic. The addition of the methyl group is expected to slightly decrease aqueous solubility compared to the unmethylated analog. Solubility is expected to be highly pH-dependent.[5] |
| LogP (Octanol/Water) | ~0.5 - 1.0 (Predicted) | The predicted XlogP for the related isomer 6-amino-5-methylpyridin-3-ol is 0.5.[6] The replacement of a hydroxyl with a hydroxymethyl group may slightly alter this value. A low positive LogP indicates a relatively balanced hydrophilic-lipophilic character, a desirable trait for many drug candidates.[7] |
| pKa | Two primary pKa values expected | pKa₁ (Amino Group/Pyridine N): Expected in the range of 4-7. The pyridine nitrogen and the exocyclic amino group are both basic. Their exact pKa values are influenced by electronic effects from other substituents. pKa₂ (Hydroxymethyl Group): The alcohol is a very weak acid, with a predicted pKa around 13-14.[4] |
Experimental Determination of Physicochemical Properties
To move from prediction to empirical data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the most critical physicochemical parameters for a drug discovery program.
Aqueous Solubility Determination
Causality: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[8] Poor solubility can hinder formulation development and lead to inadequate in vivo exposure.[9] The Shake-Flask method is the "gold standard" for determining thermodynamic equilibrium solubility, providing a definitive value under specific conditions (e.g., pH, temperature).[10]
Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation of Media: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4 to mimic physiological conditions).[11]
-
Sample Preparation: Add an excess amount of solid (6-Amino-5-methylpyridin-3-yl)methanol to a known volume of the buffer in a sealed glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.[9]
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[10]
-
Phase Separation: Separate the saturated solution from the excess solid. This is best achieved by centrifugation to pellet the solid, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not bind the analyte.[10]
-
Quantification: Accurately determine the concentration of the compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve must be generated using standard solutions of the compound at known concentrations for accurate quantification.[10]
-
Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified pH and temperature.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for determining equilibrium solubility.
Lipophilicity (LogP) Determination
Causality: Lipophilicity, measured as the octanol-water partition coefficient (LogP), is a key indicator of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism.[7] According to Lipinski's Rule of 5, a LogP value of less than 5 is often associated with better oral absorption.[12]
Protocol: LogP Determination via Shake-Flask Method
-
Solvent Preparation: Pre-saturate n-octanol with water (or pH 7.4 buffer) and, separately, pre-saturate water (or pH 7.4 buffer) with n-octanol. This ensures the two phases are in equilibrium before the experiment begins.[13]
-
Sample Preparation: Prepare a stock solution of the compound in one of the phases (typically the one in which it is more soluble). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer (e.g., 1:1 v/v).[12]
-
Partitioning: Seal the vial and shake vigorously for a set period (e.g., 1 hour) to facilitate the partitioning of the compound between the two phases.[12]
-
Phase Separation: Allow the vial to stand until a clear separation of the octanol and aqueous layers is observed. Centrifugation can be used to accelerate this process and ensure a sharp interface.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol layer (C_oct) and the aqueous layer (C_aq) using a suitable method like HPLC-UV.[14]
-
Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:[7]
-
P = C_oct / C_aq
-
LogP = log₁₀(P)
-
Workflow for Shake-Flask LogP Determination
Caption: Workflow for experimental LogP determination.
Acidity and Basicity (pKa) Determination
Causality: The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH.[15] Since solubility, permeability, and receptor binding can be dramatically different for ionized versus neutral species, knowing the pKa is fundamental to understanding a drug's behavior in different physiological compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4).[15]
Protocol: pKa Determination by Potentiometric Titration
This method is ideal for determining pKa values in the range of 2-12.[15]
-
System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[16]
-
Sample Preparation: Accurately weigh and dissolve the compound in water or a co-solvent system to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength in the solution by using a background electrolyte like 0.15 M KCl.[16] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.
-
Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode.
-
For determining the pKa of the basic groups (amino/pyridine), titrate the solution with a standardized acid titrant (e.g., 0.1 M HCl).
-
For determining the pKa of the acidic group (alcohol), titrate with a standardized base titrant (e.g., 0.1 M NaOH).
-
-
Data Collection: Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.[16]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[16][17] This point can be identified as the inflection point in the first derivative of the titration curve.
Workflow for Potentiometric pKa Determination
Caption: Workflow for determining pKa via titration.
Conclusion
(6-Amino-5-methylpyridin-3-yl)methanol is a molecule with a balanced set of functional groups that suggest moderate aqueous solubility, balanced lipophilicity, and distinct acidic/basic properties. While direct experimental data is sparse, its physicochemical profile can be reliably predicted through analysis of its structure and comparison with known analogs. More importantly, this guide provides the detailed, validated experimental frameworks necessary for its empirical characterization. The robust determination of solubility, LogP, and pKa using the protocols described herein is a critical step in advancing any such compound through the drug discovery and development pipeline.
References
-
University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Pharmaceutical Guidelines. (2025, March 31). 5 Easy Methods to Calculate pKa. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Wienen, C., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
precisionFDA. (n.d.). 6-AMINO-3-PYRIDINEMETHANOL. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
SureChEMBL. (n.d.). Compound Details - SCHEMBL13741198. Retrieved from [Link]
-
NextSDS. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol — Chemical Substance Information. Retrieved from [Link]
-
Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-5-methylpyridin-3-ol. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). (6-dimethylamino-5-methylpyridin-2-yl)methanol. Retrieved from [Link]
-
PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]
-
NextSDS. (n.d.). (6-AMino-5-broMo-pyridin-3-yl)-Methanol — Chemical Substance Information. Retrieved from [Link]
-
PubChemLite. (n.d.). (6-amino-2-methylpyridin-3-yl)methanol. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-amino-5-methylpyridin-3-ol. Retrieved from [Link]
-
University of Reading. (2024). 4-(3-((Pyridin-4-ylmethyl)amino)-[10][15][18]triazolo[4,3-b][10][15][18]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Retrieved from [Link]
-
University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Sources
- 1. Amino Alcohols | Fisher Scientific [fishersci.com]
- 2. PubChemLite - (6-amino-2-methylpyridin-3-yl)methanol (C7H10N2O) [pubchemlite.lcsb.uni.lu]
- 3. Buy (3-amino-6-methylpyridin-2-yl)methanol | 32398-86-0 [smolecule.com]
- 4. (6-AMINO-3-PYRIDINYL)METHANOL | 113293-71-3 [chemicalbook.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. PubChemLite - 6-amino-5-methylpyridin-3-ol (C6H8N2O) [pubchemlite.lcsb.uni.lu]
- 7. acdlabs.com [acdlabs.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. enamine.net [enamine.net]
- 13. agilent.com [agilent.com]
- 14. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
